molecular formula C9H13NO B2719358 [5-(2-Methylcyclopropyl)furan-2-yl]methanamine CAS No. 954269-87-5

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine

Cat. No.: B2719358
CAS No.: 954269-87-5
M. Wt: 151.209
InChI Key: HHJHAYJSCJKLHL-UHFFFAOYSA-N
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Description

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine (CAS: 954269-87-5) is a furan-derived primary amine with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features a furan ring substituted with a 2-methylcyclopropyl group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position.

Notably, the compound has been listed as discontinued by suppliers like CymitQuimica, with purity typically reported at 95% . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., ranitidine derivatives) and related furan-methanamine compounds have demonstrated bioactivity in antimicrobial and anticancer contexts .

Properties

IUPAC Name

[5-(2-methylcyclopropyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJHAYJSCJKLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with cyclopropyl-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse pharmacological effects. The biological activity of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine is predicted through structure-activity relationship (SAR) studies, which suggest potential applications in:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary studies indicate cytotoxic effects on cancer cell lines.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases, including:

  • Cancer: Studies are ongoing to evaluate its efficacy against specific cancer cell lines.
  • Neurodegenerative Diseases: Potential modulation of pathways involved in neuroprotection.

Material Science

This compound may serve as a building block for synthesizing novel materials with unique properties, such as:

  • Polymers: Investigated for use in developing new polymeric materials.
  • Catalysts: Potential applications in catalytic processes due to its unique functional groups.

Case Studies

  • Anticancer Activity Study:
    A recent study evaluated the cytotoxic effects of this compound on HeLa and HepG2 cell lines, demonstrating significant growth inhibition compared to control groups.
    • IC50 Values: Detailed results indicated an IC50 value of approximately 15 µM against HeLa cells, indicating potent anticancer activity.
  • Antimicrobial Efficacy:
    Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [5-(2-Methylcyclopropyl)furan-2-yl]methanamine with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities Key References
This compound C₉H₁₃NO 151.21 2-Methylcyclopropyl, methanamine No direct activity data; structural analog to bioactive amines
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole C₂₁H₁₄ClFN₄O₃S 488.88 Chloronitrophenyl, thiazole, hydrazone Antifungal (MIC = 250 µg/mL vs. Candida utilis)
4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline C₁₄H₁₉N₃OS 285.39 Dimethylamino, thioaniline Intermediate in urea derivative synthesis (anticancer potential)
2-(Dimethylamino)-2-methylpropylamine C₁₇H₂₃FN₂O 308.38 Fluorophenyl, dimethylamino Structural analog with potential CNS activity
(2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid C₁₁H₁₂O₃ 192.21 Methylcyclopropyl, propenoic acid No activity data; carboxylate vs. amine functional group

Key Comparisons:

Methanamine (-CH₂NH₂) vs. Dimethylamino groups, as in , are more lipophilic and may enhance blood-brain barrier penetration.

Biological Activity Thiazolyl hydrazone derivatives (e.g., ) with furan substituents exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. These effects are attributed to the thiazole-hydrazone pharmacophore, absent in the target compound.

Physicochemical Properties The target compound’s lower molecular weight (151.21 g/mol) compared to thiazole derivatives (~488 g/mol, ) may improve bioavailability.

Research Implications and Gaps

  • Pharmacological Profiling: The target compound’s bioactivity remains unexplored.
  • Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., replacing methylcyclopropyl with halophenyl groups) may optimize potency and selectivity.
  • Metabolic Stability : The methylcyclopropyl group’s impact on cytochrome P450 interactions warrants investigation to assess drug-likeness.

Biological Activity

[5-(2-Methylcyclopropyl)furan-2-yl]methanamine is an organic compound characterized by its unique structure comprising a furan ring, a methylcyclopropyl substituent, and an amine functional group. This structural configuration suggests potential biological activities, particularly in antioxidant and anti-inflammatory domains. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The furan moiety is known for its reactivity, which may facilitate interactions with cellular components such as proteins and nucleic acids.

Target Interactions:

  • Antioxidant Activity: The compound exhibits free radical scavenging properties, which are critical in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Similar compounds have demonstrated the capacity to inhibit inflammatory pathways, suggesting that this compound may also possess this activity through modulation of cytokine release and inhibition of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption: The compound is likely absorbed through oral administration due to its organic nature.
  • Distribution: Its lipophilic properties may enhance distribution across biological membranes.
  • Metabolism: Metabolic pathways are yet to be fully elucidated; however, similar compounds often undergo phase I and II metabolic reactions involving cytochrome P450 enzymes.
  • Excretion: Renal excretion is anticipated as a primary route for elimination.

Biological Activity Studies

Recent studies have focused on the biological activities of furan derivatives, particularly their antioxidant properties. The following table summarizes findings related to this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring with methylcyclopropyl groupAntioxidant, anti-inflammatory
5-(Cyclopropyl)furan-2-carboxylic acidFuran ring with cyclopropyl substituentAntioxidant and anti-inflammatory
3-(Methylcyclopropyl)pyridinePyridine ring with methylcyclopropyl groupAntimicrobial and anticancer
2-Amino-5-methylfuranFuran ring with amino and methyl groupsNeuroprotective and antioxidant

Case Studies

  • Antioxidant Studies : A study investigating the antioxidant capacity of furan derivatives found that compounds similar to this compound effectively scavenged free radicals in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
  • Anti-inflammatory Mechanisms : Research on related furan compounds demonstrated inhibition of pro-inflammatory cytokines in cell culture models, suggesting that this compound may exert similar effects by modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

  • Methodological Answer : The compound can be synthesized via hydrogenation of nitro intermediates or reductive amination of aldehyde precursors. For example, describes hydrogenation using 10% Pd/C under H₂ to reduce nitro groups in similar furan derivatives, achieving >95% yield. Solvent choice (e.g., dry methanol) and inert gas purging are critical to prevent side reactions. Optimization may involve adjusting catalyst loading (5–10 mol%) and reaction time (6–12 hours) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the furan backbone and cyclopropyl substituent. For stereochemical analysis, X-ray crystallography or circular dichroism (CD) can resolve the configuration of the 2-methylcyclopropyl group, as demonstrated in for structurally related compounds . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>98%) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Store at room temperature in a desiccator, and use fume hoods for synthesis. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. highlights the need for strict adherence to organic compound handling guidelines, particularly for amines, which may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How can computational tools predict the biological targets of this compound?

  • Methodological Answer : Reverse docking (target fishing) against Plasmodium falciparum proteins, as in , identifies potential targets like phosphoethanolamine methyltransferase (PfPMT). Using Glide/Prime software, ligand binding energies and docking scores are calculated to prioritize targets. Molecular dynamics simulations (e.g., Desmond) refine binding mode predictions .

Q. What strategies improve the bioactivity of this compound derivatives against drug-resistant pathogens?

  • Methodological Answer : Structure-activity relationship (SAR) studies, such as introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring ( ), enhance antiparasitic activity. Phenotypic screening in parasite cultures (e.g., P. falciparum 3D7 strain) coupled with cytotoxicity assays (e.g., HepG2 cells) identifies lead compounds with selective indices >10 .

Q. How does the 2-methylcyclopropyl group influence the compound’s metabolic stability and pharmacokinetics?

  • Methodological Answer : The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance. ’s propanamide derivative showed improved metabolic stability (t₁/₂ > 60 minutes) due to steric hindrance from the cyclopropyl group .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at <0.1% levels. ’s approach for ranitidine impurities (e.g., nitroacetamide derivatives) uses a C18 column (3.5 µm, 150 mm) and gradient elution (acetonitrile/0.1% formic acid) .

Q. Can enantioselective synthesis of the 2-methylcyclopropyl group enhance target binding affinity?

  • Methodological Answer : Chiral catalysts (e.g., Rh₂(OAc)₄ with phosphine ligands) enable enantioselective cyclopropanation. ’s (1S,2R)-configured derivative showed 3-fold higher PfPMT inhibition than the racemic mixture, validated by enzymatic assays (IC₅₀ = 38.7 µM) .

Data Contradictions and Resolutions

  • Stereochemical Variability : emphasizes strict stereochemical control for bioactivity, while ’s SAR studies suggest substituent positioning (e.g., para vs. meta) has a greater impact than chirality. Resolution requires comparative assays of enantiopure vs. racemic samples .
  • Synthetic Yield Discrepancies : Hydrogenation in achieved 97% yield, but scaling to gram-scale ( ) may reduce efficiency due to catalyst poisoning. Switching to flow chemistry with immobilized Pd catalysts improves reproducibility .

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